sodium;2-(1,2,4-triazol-1-yl)acetate
Description
Compound “sodium;2-(1,2,4-triazol-1-yl)acetate” is known as Proline-, Glutamic Acid-, Leucine-Rich Protein 1 (PELP1). This compound is a nuclear receptor coactivator and is involved in the modulation of estrogen receptor functions. It plays a significant role in hormone-dependent cancers, including breast, endometrial, and ovarian cancers .
Properties
IUPAC Name |
sodium;2-(1,2,4-triazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.Na/c8-4(9)1-7-3-5-2-6-7;/h2-3H,1H2,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYZVGMQWYKDBW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C=N1)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Chloroacetic Acid
The most widely documented method involves reacting 1H-1,2,4-triazole with chloroacetic acid in the presence of a strong base such as sodium hydroxide. The base deprotonates the triazole, enhancing its nucleophilicity for substitution at the α-carbon of chloroacetic acid.
Reaction Conditions :
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Molar Ratio : 1:1.2 (triazole to chloroacetic acid)
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Base : 2.5 equivalents of NaOH
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Solvent : Water or aqueous ethanol
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Temperature : 80–100°C for 4–6 hours
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Yield : 60–75% after recrystallization
The sodium counterion is introduced during the neutralization step, forming the final product as a hydrated crystalline solid.
Limitations of Classical Approaches
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Byproduct Formation : Competing N2-alkylation can occur, producing regioisomeric impurities.
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Purification Challenges : Aqueous workup often requires multiple recrystallizations to achieve >95% purity.
Modern Catalytic Methods
Phase-Transfer Catalysis (PTC)
Recent advancements employ quaternary ammonium salts (e.g., tetrabutylammonium bromide) to accelerate reaction kinetics in biphasic systems:
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% |
| Solvent System | H2O/CH2Cl2 |
| Reaction Time | 2 hours |
| Yield Improvement | 82% vs. 68% (non-PTC) |
This method reduces hydrolysis side reactions and enables easier separation of the sodium salt.
Metal-Free Condensation Strategies
Innovative protocols avoid transition metals through strain-release cyclization. For example, dimethylacetamide dimethylacetal mediates triazole ring formation from acetimidamide precursors, followed by saponification with NaOH:
Key advantages include:
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Atom economy improvements (78% vs. 62% in classical routes)
Continuous Flow Synthesis
Microreactor Technology
Adopting flow chemistry addresses exothermicity and mixing challenges inherent in batch processes:
Two-Stage Continuous Process :
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Triazole Formation :
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Residence Time: 8 minutes
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Temperature: 150°C
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Conversion: >95%
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Saponification :
Comparative Performance :
| Metric | Batch | Flow |
|---|---|---|
| Space-Time Yield | 0.8 g/L/h | 4.2 g/L/h |
| Purity (HPLC) | 92% | 99% |
| Solvent Consumption | 15 L/kg | 5 L/kg |
Industrial-Scale Considerations
Crystallization Engineering
Controlled antisolvent addition (e.g., ethanol to aqueous solution) achieves uniform particle size distribution:
Crystallization Parameters :
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Cooling Rate: 0.5°C/min
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Seed Crystal Size: 10–20 μm
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Final PSD: D90 < 50 μm
This protocol minimizes electrostatic aggregation during drying.
Waste Stream Management
Closed-loop systems recover 98% of unreacted triazole via:
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Acidification of mother liquor to pH 2
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Extraction with ethyl acetate
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Reuse in subsequent batches
Analytical Characterization
Spectroscopic Fingerprinting
Purity Assessment
HPLC Method :
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Column: C18, 5 μm
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Mobile Phase: 10 mM NH4OAc (pH 5)/MeCN (85:15)
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Retention Time: 6.2 minutes
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: Proline-, Glutamic Acid-, Leucine-Rich Protein 1 primarily undergoes biochemical reactions rather than traditional chemical reactions. These include:
Phosphorylation: Addition of phosphate groups to the protein, often mediated by kinases.
Dephosphorylation: Removal of phosphate groups by phosphatases.
Protein-Protein Interactions: Binding with other proteins, such as estrogen receptors.
Common Reagents and Conditions:
Kinases and Phosphatases: Enzymes that add or remove phosphate groups.
Buffer Solutions: Maintain the pH and ionic strength during reactions.
Cofactors: Molecules required for enzyme activity, such as ATP for phosphorylation.
Major Products Formed: The major products formed from these reactions are phosphorylated or dephosphorylated forms of PELP1, which have different biological activities.
Scientific Research Applications
Proline-, Glutamic Acid-, Leucine-Rich Protein 1 has several scientific research applications:
Mechanism of Action
PELP1 exerts its effects by interacting with estrogen receptors and modulating their genomic and non-genomic functions. It enhances the transcriptional activity of estrogen receptors, leading to the expression of genes involved in cell proliferation and survival. PELP1 also interacts with other signaling molecules, such as c-Src kinase, to promote cell migration and anchorage-independent growth .
Comparison with Similar Compounds
Steroid Receptor Coactivator-1 (SRC-1): Another nuclear receptor coactivator involved in hormone signaling.
Nuclear Receptor Coactivator-2 (NCoA-2): Functions similarly to PELP1 in modulating receptor activity.
Comparison: PELP1 is unique in its ability to interact with both genomic and non-genomic pathways of estrogen receptors. Unlike SRC-1 and NCoA-2, PELP1 has a more pronounced role in cancer progression and metastasis, making it a critical target for cancer research .
Q & A
Q. How do degradation pathways of sodium 2-(1,2,4-triazol-1-yl)acetate under stress conditions (heat, light, pH) inform formulation stability?
- Methodological Answer : Conduct forced degradation studies:
- Thermal : Heat at 80°C for 72 hours; analyze via TGA/DSC.
- Photolytic : Expose to UV light (ICH Q1B guidelines); track absorbance changes.
- Hydrolytic : Test in buffer solutions (pH 1–13); monitor hydrolysis via LC-MS.
Stabilize formulations using antioxidants (e.g., BHT) or pH-adjusted excipients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
